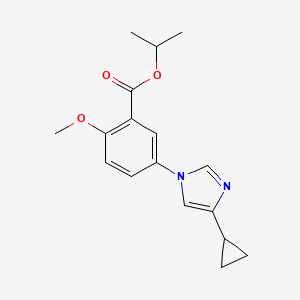
isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate
Overview
Description
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of an imidazole ring, a cyclopropyl group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Methoxylation of the benzoate ring: This can be done using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or imidazoles.
Scientific Research Applications
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The methoxybenzoate moiety can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can be compared with other similar compounds such as:
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a methoxy group.
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
propan-2-yl 5-(4-cyclopropylimidazol-1-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-17(20)14-8-13(6-7-16(14)21-3)19-9-15(18-10-19)12-4-5-12/h6-12H,4-5H2,1-3H3 |
InChI Key |
WJJJBESKKJKLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C=C(N=C2)C3CC3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
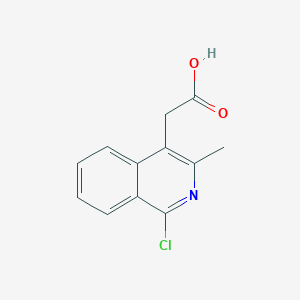

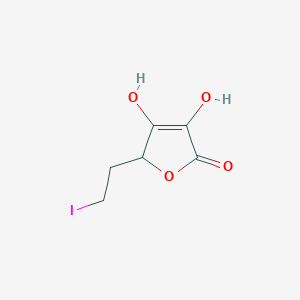

![9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8482534.png)
![6-bromo-2,2-dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B8482535.png)
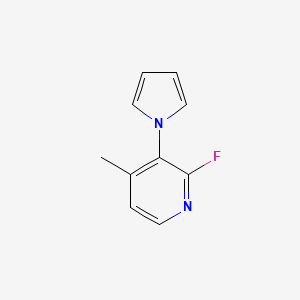
![[(Diphenylmethyl)sulfanyl]acetyl chloride](/img/structure/B8482550.png)
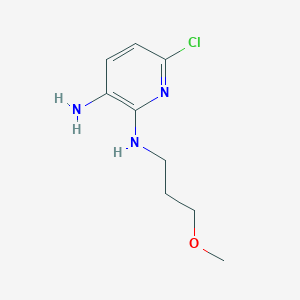
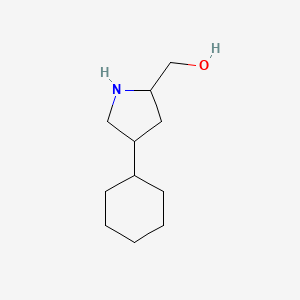

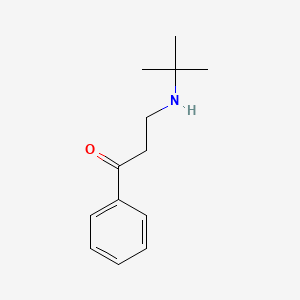
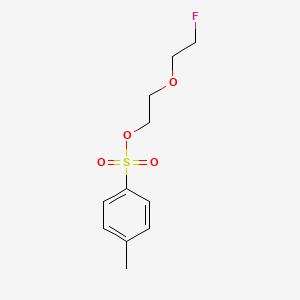
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
